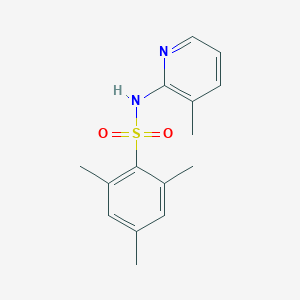

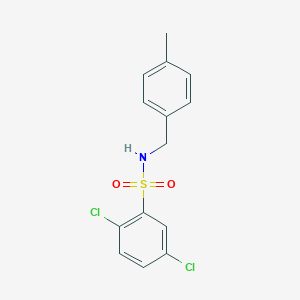

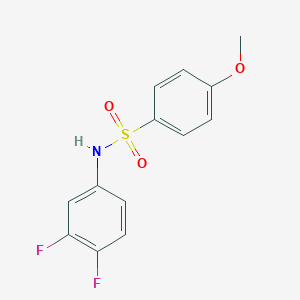

![molecular formula C11H12ClN3 B405042 1-(2-氯乙基)-2,3-二氢-1H-咪唑并[1,2-a]苯并咪唑 CAS No. 118517-62-7](/img/structure/B405042.png)

1-(2-氯乙基)-2,3-二氢-1H-咪唑并[1,2-a]苯并咪唑

描述

“1-(2-chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole” is a complex organic compound that belongs to the class of benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . They are known to exhibit various types of biological activity, including anticancer, antibacterial, antifungal, antiHIV, anti-inflammatory, antimalarial, antimicrobial, antioxidant activity, as well as anti-tuberculosis and varied antiviral activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been a topic of interest in recent years due to their wide range of pharmacological applications . A detailed study of the tautomeric properties, the conformations, and the mechanism behind the anti-cancer properties of benzimidazole derivatives has been conducted using density functional theory and molecular docking . The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets .Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives have been studied extensively. For instance, benzimidazoles have been used as corrosion inhibitors for steels, pure metals, and alloys . They are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .科学研究应用

合成和化学性质

合成路线:1-(2-氯乙基)-2,3-二氢-1H-咪唑并[1,2-a]苯并咪唑可以通过 β-消除反应合成,从 2-亚氨基-3-(2-氯乙基)苯并咪唑啉开始。这个过程涉及同时的分子内烷基化和咪唑啉环的形成 (阿尼西莫娃、列夫琴科和波扎尔斯基,1986 年).

化学反应和改性:该化合物参与各种化学反应。例如,它可用于通过未分离的 N-(1-氯-烷基)吡啶氯化物的反应来合成 1H-苯并咪唑和 1H-咪唑并吡啶 (艾因德、梅扬斯、马克斯蒂奥和安德斯,2010 年).

在药物化学中的应用

在药物设计中的潜力:苯并咪唑衍生物,包括 1-(2-氯乙基)-2,3-二氢-1H-咪唑并[1,2-a]苯并咪唑,被认为是实验药物设计中的有价值的支架。这在合成苯并咪唑核及其衍生物的各种可用方法中很明显 (尼克帕桑德和皮尔代尔曾德,2016 年).

抗肿瘤活性:某些咪唑衍生物,包括咪唑的双(2-氯乙基)氨基衍生物,已显示出显着的抗肿瘤活性。这使得它们成为合成具有多种生物学特性的新药的兴趣领域 (艾拉迪安、艾拉迪安、阿尔塞尼安和斯捷潘扬,2009 年).

药理特性:研究探索了咪唑并[1,2-a]苯并咪唑衍生物的药理活性,包括潜在的抗氧化、抗血小板聚集、解痉、降压和抗心律失常特性 (阿尼西莫娃、斯帕索夫、科索拉波夫、托尔皮金、波罗蒂科夫、库切里亚文科、西索耶娃、蒂比尔科娃和埃尔佐娃,2009 年).

荧光和化学传感特性

- 在化学传感器中的用途:咪唑并[1,2-a]苯并咪唑衍生物,如 1-(2-氯乙基)-2,3-二氢-1H-咪唑并[1,2-a]苯并咪唑,用于生物学上重要的离子和分子的选择性荧光化学传感器 (托尔皮金、蒂霍米罗娃、波波娃、列文斯基、杜博诺索夫和布伦,2015 年).

作用机制

Target of Action

The primary target of 1-(2-chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole, a derivative of benzimidazole, is likely to be similar to other benzimidazole compounds. Benzimidazole derivatives are known for their broad spectrum of biological activity, including antimicrobial, antifungal, analgesics, anti-diabetic, and anticancer agents . They have been found to interact with various therapeutic targets due to their electron-rich environment, structural features, and binding potency .

Mode of Action

Benzimidazole derivatives, such as bendamustine, are known to act as alkylating agents . Alkylating agents work by adding an alkyl group to the guanine base of DNA, which prevents the strands of the DNA double helix from being separated. This, in turn, inhibits both the transcription of DNA into RNA and the subsequent translation of RNA into proteins, which are critical processes for cell growth and division .

Biochemical Pathways

Bcl-2 is an anti-apoptotic protein, and its inhibition can lead to programmed cell death or apoptosis, thereby preventing the proliferation of cancer cells .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of benzimidazole derivatives can vary widely depending on their specific chemical structure .

Result of Action

As an alkylating agent, it is likely to cause dna damage, leading to cell cycle arrest and apoptosis . This can result in the inhibition of tumor growth and potentially the regression of existing tumors .

Action Environment

The action, efficacy, and stability of 1-(2-chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution within the body . Additionally, factors such as temperature and the presence of other substances can affect the stability of the compound .

属性

IUPAC Name |

3-(2-chloroethyl)-1,2-dihydroimidazo[1,2-a]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c12-5-6-14-7-8-15-10-4-2-1-3-9(10)13-11(14)15/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXNQWVLLARLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C3=CC=CC=C3N=C2N1CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

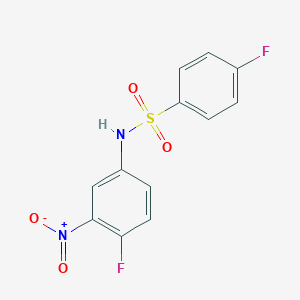

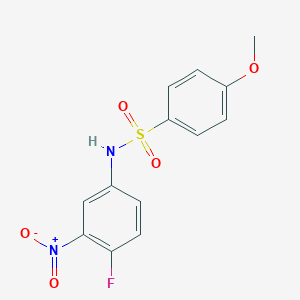

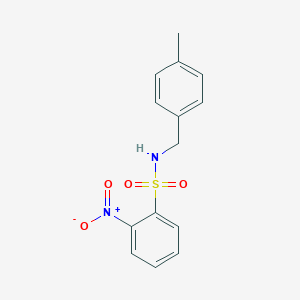

![Ethyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B404962.png)

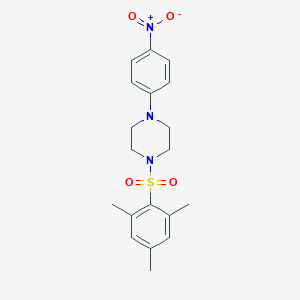

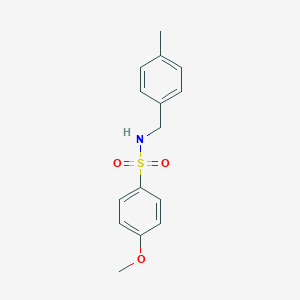

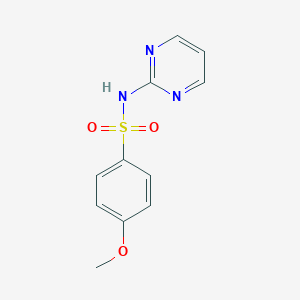

![Methyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B404963.png)

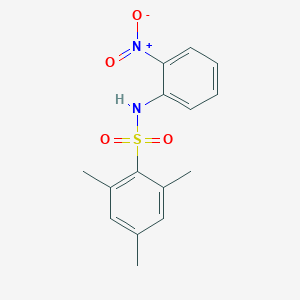

![Ethyl 2-[(mesitylsulfonyl)amino]benzoate](/img/structure/B404972.png)